7-Methylcoumarin

Catalog No.
S589101
CAS No.
2445-83-2
M.F
C10H8O2
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methylcoumarin

CAS Number

2445-83-2

Product Name

7-Methylcoumarin

IUPAC Name

7-methylchromen-2-one

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C10H8O2/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3

InChI Key

DLHXRDUXNVEIEY-UHFFFAOYSA-N

Synonyms

7-Methylchromen-2-one

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=O)O2

Hepatoprotective Activity:

One of the most promising research areas for 7-methylcoumarin is its potential to protect the liver from damage. Studies have shown that 7-methylcoumarin exhibits significant hepatoprotective effects in animal models of liver injury induced by chemicals like carbon tetrachloride (CCl4). This protection is likely due to its antioxidant properties, as 7-methylcoumarin can scavenge free radicals and prevent oxidative stress in liver cells []. Research suggests it may also enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase [].

Antibacterial and Antifungal Activity:

7-Methylcoumarin has shown potential as an antimicrobial agent against various bacteria and fungi. Studies have demonstrated its ability to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli []. Additionally, research suggests that 7-methylcoumarin may also possess antifungal activity against Candida albicans, a common fungal pathogen []. However, further investigation is needed to understand the mechanisms of action and potential clinical applications of 7-methylcoumarin as an antimicrobial agent.

7-Methylcoumarin is a naturally occurring compound belonging to the coumarin family, characterized by its distinctive aromatic structure. Its chemical formula is C10H8O2C_{10}H_{8}O_{2} and it is recognized for its sweet, floral fragrance, which makes it a popular ingredient in perfumes and flavorings. The compound features a methyl group at the seventh position of the coumarin ring, contributing to its unique properties and reactivity.

As 7-methylcoumarin is primarily used as an internal standard, a specific mechanism of action is not applicable in this context.

  • Toxicity: While extensive data is lacking, studies suggest moderate oral toxicity in rats (LD50 = 3800 mg/kg) [].
  • Flammability: No data readily available, but the presence of an aromatic ring suggests some flammability potential.
  • Reactivity: No specific information on reactivity is available.
, including:

  • Diels–Alder Reactions: It can participate in regiospecific inverse electron demand Diels–Alder reactions. For instance, 7-methylcoumarin-4-azadienes react with dihydropyran and dihydrofuran under specific conditions, forming complex products .
  • Michael Addition: The compound can react with electron-deficient alkenes through Michael addition, particularly when deprotonated in the presence of bases like triethylamine .

7-Methylcoumarin exhibits notable biological activities:

  • Antioxidant Properties: It has been shown to possess antioxidant capabilities, which can help in mitigating oxidative stress in biological systems.
  • Inhibition of Cytochrome P450 Enzymes: Research indicates that 7-methylcoumarin acts as a mechanism-based inhibitor for certain cytochrome P450 enzymes (CYP2A6), which are crucial for drug metabolism .
  • Antimicrobial Activity: Some studies suggest potential antimicrobial effects against various pathogens.

Several methods exist for synthesizing 7-methylcoumarin:

  • Pechmann Condensation: This method involves the reaction of resorcinol with ethyl acetoacetate in the presence of an acid catalyst. This approach yields high amounts of 7-methylcoumarin .
  • Three-Component Reactions: Recent studies have explored three-component reactions involving 7-hydroxy-4-methylcoumarin derivatives and other reagents to form novel coumarin derivatives .

7-Methylcoumarin finds applications across various fields:

  • Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products.
  • Food Industry: It serves as a flavoring agent in food products.
  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in designing compounds with antioxidant or antimicrobial properties.

Research has focused on the interactions of 7-methylcoumarin with biological molecules:

  • Cytochrome P450 Interactions: Studies have demonstrated that 7-methylcoumarin interacts with cytochrome P450 enzymes, affecting drug metabolism. This interaction highlights its potential as a pharmacological agent or as a tool for studying metabolic pathways .

Several compounds share structural similarities with 7-methylcoumarin. Here’s a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
CoumarinBasic coumarin structureFound in many plants; used in traditional medicine
6-MethylcoumarinMethyl group at position 6Exhibits different biological activity profiles
4-MethylcoumarinMethyl group at position 4Often used in synthetic organic chemistry
7-HydroxycoumarinHydroxyl group at position 7Increased solubility; potential for enhanced bioactivity

Each of these compounds exhibits distinct properties and reactivities due to variations in their functional groups and positions on the coumarin ring.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

160.052429494 g/mol

Monoisotopic Mass

160.052429494 g/mol

Heavy Atom Count

12

Melting Point

128.0 °C

UNII

YCN83T03QU

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2445-83-2

Wikipedia

7-methylcoumarin

General Manufacturing Information

2H-1-Benzopyran-2-one, 7-methyl-: INACTIVE

Dates

Modify: 2023-08-15

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